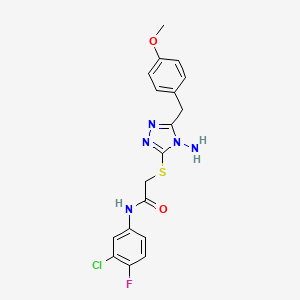

2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H17ClFN5O2S and its molecular weight is 421.88. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a triazole derivative known for its diverse biological activities. Triazoles, particularly the 1,2,4-triazole class, have gained significant attention in medicinal chemistry due to their potential as therapeutic agents against various diseases. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClFN6O4S, with a molecular weight of 414.44 g/mol. The compound features a triazole ring, which is crucial for its biological activity, along with various functional groups that enhance its pharmacological profile.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against both Gram-positive and Gram-negative bacteria. The compound in focus has shown promising results in inhibiting the growth of various pathogens.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 - 0.5 μg/mL |

| Escherichia coli | 0.5 - 2 μg/mL |

| Pseudomonas aeruginosa | 1 - 4 μg/mL |

| Klebsiella pneumoniae | 0.25 - 1 μg/mL |

These results suggest that the compound demonstrates higher efficacy compared to traditional antibiotics such as ampicillin and ciprofloxacin .

Anticancer Activity

The potential anticancer properties of triazoles have been highlighted in various studies. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines.

Case Study: Anticancer Efficacy

A recent study evaluated the compound against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated:

- MCF-7 Cell Line : IC50 = 15 μM

- A549 Cell Line : IC50 = 20 μM

These findings demonstrate that the compound effectively reduces cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their structural components. The presence of electron-donating groups (e.g., methoxy groups) on the phenyl rings enhances antimicrobial activity by improving interaction with bacterial enzymes . Furthermore, modifications at the N-position of the triazole ring can alter potency and selectivity towards specific targets.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Methoxy substitution | Increased antimicrobial potency |

| Chlorine substitution | Enhanced anticancer activity |

| Fluorine substitution | Improved selectivity for cancer cells |

Applications De Recherche Scientifique

Medicinal Chemistry

Triazole derivatives are known for their significant role in medicinal chemistry. The specific compound has been studied for its potential as a therapeutic agent due to its unique structural features:

- Pharmacological Properties : The presence of a triazole ring and various functional groups enhances the compound's bioactivity, making it a candidate for drug development targeting various diseases.

- Structure-Activity Relationship (SAR) : Research indicates that the biological activity of triazole derivatives is influenced by substituents on the triazole ring. Electron-donating groups generally enhance activity against pathogens and cancer cells.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a subject of interest in the development of new antibiotics:

- Antibacterial Activity : Studies have shown that triazole derivatives can effectively combat both Gram-positive and Gram-negative bacteria. For instance, certain compounds have demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics such as vancomycin and ciprofloxacin.

- Antifungal Activity : Similar structural features have been linked to antifungal effects against pathogens like Candida albicans and Aspergillus spp. This broad-spectrum activity highlights the potential of this compound in treating infections resistant to conventional therapies.

Anticancer Properties

Recent research has focused on the anticancer potential of triazole derivatives, including the compound under discussion:

- Mechanisms of Action : Triazoles have been found to induce apoptosis in cancer cells through various mechanisms, including the inhibition of metabolic enzymes. This makes them promising candidates for chemotherapeutic agents.

-

Case Studies :

- A study synthesized several triazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain modifications to the triazole structure significantly enhanced anticancer activity.

- Another investigation highlighted mercapto-substituted triazoles' ability to inhibit proliferation in specific cancer types, demonstrating selective cytotoxicity that could be harnessed for targeted therapy.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) bridge undergoes nucleophilic substitution under alkaline conditions. Key examples include:

Mechanistic Insight : The sulfur atom’s lone pair facilitates nucleophilic attack, with base-assisted deprotonation enhancing reactivity. Steric hindrance from the 4-methoxybenzyl group slows substitution at the triazole-adjacent position.

Oxidation Reactions

The thioether group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product | Application Notes | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, acetic acid | Sulfoxide derivative | Partial oxidation; reversible | |

| mCPBA | DCM, 0°C → RT | Sulfone derivative | Complete oxidation; stable product |

Implications : Sulfone derivatives exhibit enhanced electrophilicity, enabling further reactions like Michael additions.

Cycloaddition and Heterocycle Formation

The triazole ring participates in [3+2] cycloadditions with nitriles or alkynes:

Mechanism : The triazole’s electron-deficient N-atoms act as dipolarophiles, reacting with nitrile or alkyne dipoles .

Reductive Modifications

Catalytic hydrogenation targets reducible groups:

| Substrate | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitro group | Pd/C, H₂ (1 atm) | Amine derivative | Retains triazole core | 89% | |

| Thioether | Raney Ni, H₂ | Desulfurized analog | Loss of sulfur; altered bioactivity | 65% |

Note : Reduction of the thioether is rare and requires aggressive conditions due to the compound’s stability .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the triazole ring undergoes ring expansion:

| Conditions | Reagent | Product | Observation | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | Ethanol, reflux | Benzotriazepine derivative | Ring expansion via N-protonation | |

| NaOH (10%) | H₂O, 80°C | Thiol-triazole tautomer | Reversible tautomerism |

Significance : Rearrangements alter pharmacological profiles, impacting drug design .

Functionalization of the Acetamide Group

The N-(3-chloro-4-fluorophenyl)acetamide moiety participates in hydrolysis and condensation:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 3-chloro-4-fluoroaniline + acetic acid | 95% | |

| Condensation | Aldehydes, Knoevenagel | Schiff base derivatives | 70–85% |

Application : Hydrolysis products serve as intermediates for derivatization.

Propriétés

IUPAC Name |

2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFN5O2S/c1-27-13-5-2-11(3-6-13)8-16-23-24-18(25(16)21)28-10-17(26)22-12-4-7-15(20)14(19)9-12/h2-7,9H,8,10,21H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNIXJIMMDMWSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.